![molecular formula C12H11N5O2 B3009032 3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide CAS No. 2034449-52-8](/img/structure/B3009032.png)
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . They can interfere with the normal metabolic pathways of purine, leading to disruption of cellular processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to interfere with purine biochemical reactions . This could potentially affect a wide range of cellular processes, as purines are essential components of DNA, RNA, and ATP.
Result of Action
Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt cellular processes and have cytotoxic effects.
生化分析
Biochemical Properties
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, indicating its potential effects on cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound may exert its effects through binding interactions with biomolecules, such as CDK2 . This interaction could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in purine biochemical reactions, acting as an antimetabolite . It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
生物活性
3,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazolo[1,5-a]pyrimidine core
- Isoxazole moiety
- Carboxamide functional group
These structural features are believed to contribute to its biological activity by facilitating interactions with various molecular targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown significant growth inhibition across various cancer cell lines:
Cell Line | Growth Inhibition (GI%) |
---|---|
HOP-92 (Lung) | 71.8 |
NCI-H460 (Lung) | 66.12 |
ACHN (Renal) | 66.02 |
RFX 393 (Renal) | Up to 112.34 |
In vitro evaluations demonstrated that the compound exhibited a mean growth inhibition percentage of 43.9% across 56 cancer cell lines .
The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The IC50 values for these targets were found to be between 0.09–1.58 µM for CDK2 and 0.23–1.59 µM for TRKA .
Cell Cycle Arrest and Apoptosis
Further investigations into the cell cycle dynamics revealed that treatment with the compound resulted in significant arrest at the G0–G1 phase:
- Control G0–G1 Phase: 57.08%
- Compound Treatment G0–G1 Phase: 84.36% and 78.01%
This indicates that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells .
Case Studies
A notable study focused on the evaluation of the compound against renal carcinoma cell line RFX 393, which is characterized by high expression levels of CDK2 and TRKA. The results indicated that:
- Compound exhibited an IC50 of 11.70 µM , demonstrating significant cytotoxicity compared to control compounds .
- It was also noted that both tested compounds led to a reduction in cell populations in the S phase, further supporting their role in cell cycle arrest.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Compound Name | Target Kinase | IC50 (µM) | Activity Type |
---|---|---|---|
Compound 6n | CDK2 | 0.22 | Inhibitor |
Compound 6m | TRKA | 0.89 | Inhibitor |
Compound 7rh | DDR1 | 6.8 | Selective Inhibitor |
These comparisons illustrate the potency and selectivity of various derivatives within the same chemical class .
科学研究应用
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties and has been extensively studied for the development of novel therapeutic agents. The compound exhibits:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide, demonstrate significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression .
- Enzyme Inhibition : The compound has been reported to act as an inhibitor for several enzymes relevant to cancer and other diseases. For example, it shows promising results in inhibiting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .
Table 1: Biological Activities of this compound
Activity Type | Target/Mechanism | Reference |
---|---|---|
Anticancer | CDK inhibition | |
Antiviral | HSV-1 inhibition | |
Antimicrobial | Broad-spectrum activity |
Material Science
Recent advancements have also highlighted the potential of pyrazolo[1,5-a]pyrimidines in material science:
- Fluorescent Properties : The compound's derivatives have been explored for their optical properties, making them suitable candidates for fluorescent materials. Studies indicate that modifications at specific positions can enhance their photophysical properties, leading to applications in sensors and imaging technologies .
- Photophysical Applications : The excited-state intramolecular proton transfer (ESIPT) processes observed in these compounds suggest their utility in developing advanced photonic devices .
Biochemical Research
In biochemical studies, the compound's interaction with biological macromolecules has been a focal point:
- Protein Interaction : The ability of this compound to selectively inhibit protein targets opens avenues for research into targeted therapies for diseases such as cancer and neurodegenerative disorders .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor proliferation.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory profile of pyrazolo[1,5-a]pyrimidines against various targets including CDKs and other kinases. The findings suggested that these compounds could serve as lead structures for developing new anticancer drugs.
属性
IUPAC Name |
3,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-11(8(2)19-16-7)12(18)15-9-5-13-10-3-4-14-17(10)6-9/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPPMGFLOUCONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。